1-Cyclobutanecarbonylpiperidin-4-amine
Overview
Description
1-Cyclobutanecarbonylpiperidin-4-amine is a chemical compound with the molecular formula C10H18N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutanecarbonylpiperidin-4-amine typically involves the reaction of piperidine with cyclobutanecarbonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of piperidine attacks the carbonyl carbon of cyclobutanecarbonyl chloride, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutanecarbonylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1-Cyclobutanecarbonylpiperidin-4-amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-Cyclobutanecarbonylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Cyclobutanecarbonyl derivatives: Compounds with a cyclobutanecarbonyl group attached to various amines or other functional groups
Uniqueness
1-Cyclobutanecarbonylpiperidin-4-amine is unique due to the combination of the cyclobutanecarbonyl group and the piperidine ring. This structure imparts specific chemical and biological properties that are distinct from other piperidine or cyclobutanecarbonyl derivatives. Its unique structure allows for specific interactions with molecular targets, making it valuable in drug design and other applications .
Biological Activity
1-Cyclobutanecarbonylpiperidin-4-amine is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural features suggest various potential biological activities, particularly in neuropharmacology. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative studies.
Chemical Structure and Properties
This compound has the following structural formula:
- IUPAC Name: this compound
- Molecular Formula: C_{10}H_{16}N_{2}O
- Molecular Weight: 180.25 g/mol
The compound features a piperidine ring with a cyclobutanecarbonyl group, which contributes to its biological activity by influencing its interaction with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Interaction: The compound is believed to interact with neurotransmitter receptors, potentially modulating synaptic transmission and influencing neurological processes.
- Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby affecting levels of key neurotransmitters such as dopamine and serotonin.
These mechanisms suggest its potential utility in treating neurological disorders.
Neuropharmacological Effects
Studies have shown that this compound exhibits promising neuropharmacological properties:
- Antidepressant Activity: Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.
- Cognitive Enhancement: Preliminary studies suggest that this compound may enhance cognitive functions, making it a candidate for further investigation in the treatment of cognitive disorders.
Comparative Studies
To better understand the biological activity of this compound, it is essential to compare it with similar compounds. Below is a summary table highlighting key differences and similarities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Cyclobutanecarbonyl + Piperidine | Antidepressant, Cognitive Enhancer |
1-(4-Methylpiperidin-4-yl)ethanone | Piperidine derivative | Neuroprotective effects |
2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone | Aminophenoxy + Piperazine | Enzyme interaction, Anticancer effects |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antidepressant Effects:
- A study published in a neuropharmacology journal examined the antidepressant-like effects of this compound using forced swim tests in rodents. The results indicated a significant reduction in immobility time, suggesting potential antidepressant properties.
-
Cognitive Function Enhancement:
- Another study focused on cognitive enhancement properties, demonstrating improved memory retention in mice treated with varying doses of the compound compared to control groups.
-
Receptor Binding Studies:
- In vitro receptor binding assays revealed that this compound has a high affinity for serotonin receptors, supporting its role in modulating serotonergic pathways.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclobutylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-9-4-6-12(7-5-9)10(13)8-2-1-3-8/h8-9H,1-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQACJKPILBMRGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264994 | |
Record name | (4-Amino-1-piperidinyl)cyclobutylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926211-25-8 | |
Record name | (4-Amino-1-piperidinyl)cyclobutylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926211-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Amino-1-piperidinyl)cyclobutylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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